5-Amino-2h-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-Amino-2h-1,2,3-triazole-4-carboxylic acid: is a heterocyclic compound that contains a triazole ring with an amino group at the 5-position and a carboxylic acid group at the 4-position. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2h-1,2,3-triazole-4-carboxylic acid typically involves the oxidative cyclization of arylhydrazonoacetamidines. This reaction is carried out under specific conditions to ensure the formation of the triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products: The major products formed from these reactions include various substituted triazoles, which can have different biological and chemical properties .
Scientific Research Applications
Chemistry: In chemistry, 5-amino-2h-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biology and medicine, this compound has shown potential as an antifungal agent and is being investigated for its ability to inhibit certain enzymes. It is also used in the synthesis of purine nucleotide analogs, which have various therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-amino-2h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other key regions of the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
5-Amino-1h-1,2,4-triazole-3-carboxylic acid: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
2-Phenyl-5-methyl-2h-1,2,3-triazole-4-carboxylic acid: This compound has a phenyl and a methyl group attached to the triazole ring, which can alter its chemical and biological properties.
Uniqueness: 5-Amino-2h-1,2,3-triazole-4-carboxylic acid is unique due to its specific arrangement of functional groups, which gives it distinct chemical reactivity and biological activity. Its ability to form various derivatives through simple chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
5-amino-2H-triazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-2-1(3(8)9)5-7-6-2/h(H,8,9)(H3,4,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZVMYLYCFJYAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299008 | |
Record name | 5-amino-2h-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20420-84-2 | |
Record name | NSC127456 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-2h-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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